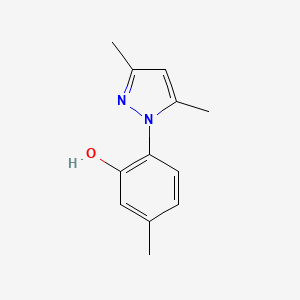![molecular formula C17H14ClNO3S B609014 2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid CAS No. 1393371-39-5](/img/structure/B609014.png)
2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid
Vue d'ensemble
Description
This compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound specifically has been studied for its inhibitory effect on melanogenesis .
Synthesis Analysis
The synthesis of this compound and similar thiazole derivatives often involves the use of palladium/copper systems and various substituents . The specific synthesis process for this compound is not detailed in the available literature.Chemical Reactions Analysis
The compound has been studied for its inhibitory effect on melanogenesis . It has been found to potently inhibit mushroom tyrosinase activity, a key enzyme in melanin synthesis .Applications De Recherche Scientifique
PPARpan Agonist Synthesis : It has been used in the synthesis of a potent PPARpan agonist, highlighting its potential in drug development for metabolic disorders (Guo et al., 2006).
Inhibition of Melanogenesis : This compound, referred to as MHY908, has been found to inhibit melanogenesis, suggesting its potential use in treating pigmentation disorders. It shows strong inhibitory effects on mushroom tyrosinase activity and decreases melanin synthesis without inducing cytotoxicity (Park et al., 2015).
Degradation Studies : Research on related compounds, such as ciprofibrate, which also contains a phenoxy-methylpropanoic acid unit, provides insights into the stability and degradation patterns of these chemicals under various conditions (Dulayymi et al., 1993).
Antimicrobial Agent : Derivatives of 5-Chlorobenzo[d]thiazol have been explored for their antimicrobial properties, indicating the potential for developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Hepatoprotective Effects : A study investigated the effects of a derivative of this compound, MHY3200, on high-fat diet-induced hepatic lipid accumulation and inflammation in rats, demonstrating its hepatoprotective properties and potential therapeutic applications in non-alcoholic fatty liver disease (Kim et al., 2018).
Antibacterial and Antioxidant Activities : Novel functionalized thiazoles, prepared from 3-[(4hydroxyphenyl)carbamothioylamino]-2-methylpropanoic acid, have been evaluated for their antibacterial and antioxidant activities. This indicates the scope of this compound in the development of new therapeutic agents (Parasotas et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-17(2,16(20)21)22-12-6-3-10(4-7-12)15-19-13-9-11(18)5-8-14(13)23-15/h3-9H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOJVKDSEPDKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

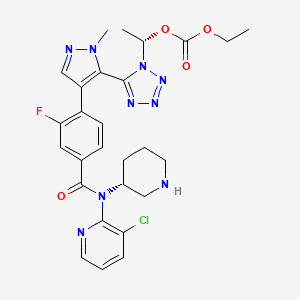
![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)


![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)
![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)

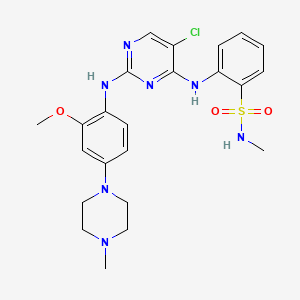
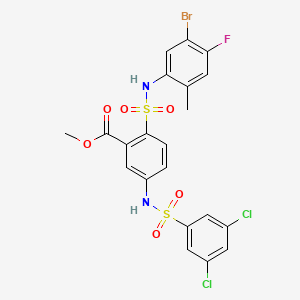
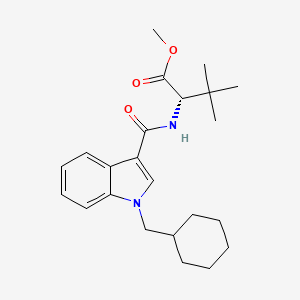
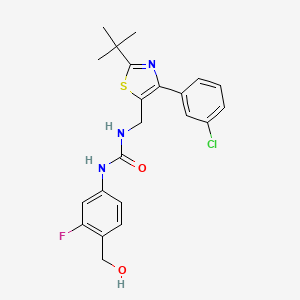
![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)
